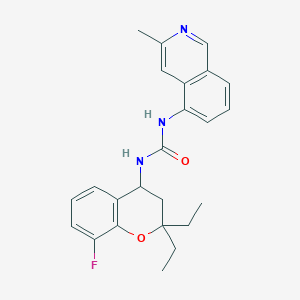![molecular formula C21H21ClF2N2O3 B10834378 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea](/img/structure/B10834378.png)
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25666693-Compound-27: is a synthetic organic compound that has garnered significant attention in the scientific community due to its potent biological activities. This compound is known for its ability to inhibit the catalytic kinase activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2), making it a valuable tool in the study of cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-27 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature and patents .
Industrial Production Methods: Industrial production of PMID25666693-Compound-27 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: PMID25666693-Compound-27 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
PMID25666693-Compound-27 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PMID25666693-Compound-27 involves the inhibition of the catalytic kinase activity of ERK1/2. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. The compound interacts with the ATP-binding site of ERK1/2, blocking its activity and subsequent signaling pathways .
Comparison with Similar Compounds
SCH772984: Another ERK1/2 inhibitor with a similar dual activity profile but different chemical structure.
PRX034: A TLR7 agonist with distinct biological activities compared to PMID25666693-Compound-27.
Uniqueness: PMID25666693-Compound-27 is unique due to its improved in vivo exposure and dual inhibition of both the catalytic kinase activity and phosphorylation of ERK1/2. This makes it a valuable compound for both research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21ClF2N2O3 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea |
InChI |
InChI=1S/C21H21ClF2N2O3/c22-13-4-5-15-18(9-21(10-23,11-24)29-19(15)7-13)26-20(28)25-17-3-1-2-12-6-14(27)8-16(12)17/h1-5,7,14,18,27H,6,8-11H2,(H2,25,26,28)/t14-,18-/m1/s1 |
InChI Key |
UKGBTQWQSDNAQR-RDTXWAMCSA-N |
Isomeric SMILES |
C1[C@H](CC2=C1C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)O |
Canonical SMILES |
C1C(CC2=C1C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl)pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide](/img/structure/B10834301.png)
![Ethyl 4-[3-[(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)carbamoylamino]phenyl]benzoate](/img/structure/B10834309.png)
![1-[(4R)-2,2-diethyl-8-fluoro-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B10834317.png)
![N-(2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-6-yl)-5-fluoro-1-(pyridin-4-ylmethyl)indole-2-carboxamide](/img/structure/B10834319.png)
![2-isopropyl-7-(3-(trifluoromethyl)pyridin-2-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepin-4-amine](/img/structure/B10834322.png)
![1-[3-(2-Fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea](/img/structure/B10834334.png)
![4-[3-chloro-5-(2,3-dihydroxypropyl)pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834339.png)
![1-[3-[4-[3-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]amino]-3-oxoprop-1-ynyl]phenyl]-2-[2-(methylamino)propanoylamino]propanoyl]-3,3-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-azasilolidine-5-carboxamide](/img/structure/B10834348.png)
![4-[3-chloro-5-(1,2-dihydroxyethyl)pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B10834351.png)
![1-[(4R)-2,2-dimethyl-8-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3-[(2S)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea](/img/structure/B10834356.png)
![N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-2-(3-propan-2-ylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10834361.png)
![2-(3-cyclopropylphenyl)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B10834374.png)
![1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2S)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea](/img/structure/B10834386.png)

